5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid
Overview
Description
5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H8O3 . It belongs to the class of compounds known as benzofurans, which are organic compounds containing a benzene ring fused to a furan ring . Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .Molecular Structure Analysis
The molecular structure of 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid consists of a benzofuran ring fused with a carboxylic acid group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds, including 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid, can undergo various chemical reactions. For instance, a bifunctional aminoboronic acid facilitates intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids .Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis
The compound has been synthesized through electrochemical sequential aryl radical cyclization-carboxylation using methyl 4-tert-butylbenzoate as an electron-transfer mediator. This process highlights its potential in organic synthesis and chemical engineering (Senboku, Michinishi, & Hara, 2011).
Synthesis Variants
Other related analogues have also been synthesized, indicating the versatility and broad application of this compound in the creation of various chemical structures (Mori et al., 2020).
Biochemical and Pharmacological Applications
Antibacterial Activity
Some derivatives of dihydrobenzofurans, which include structures related to 5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid, have been synthesized and shown to possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria (Ravi, Selvam, & Swaminathan, 2012).
Role in Plant Biology
Investigations have shown that related compounds are involved in the cross-linking of plant cell walls, indicating a role in plant structure and integrity (Larsen, Andreasen, & Christensen, 2001).
Industrial and Analytical Applications
Liquid Chromatography Applications
The compound has been involved in the development of high-performance liquid chromatographic methods, suggesting its use in analytical chemistry and quality control processes (Nozal et al., 2001).
Electrochemical Studies
Electrochemical behavior studies of dihydroxybenzoic acids, including similar compounds, have implications in electrochemical sensors and batteries (Beginejad, Nematollahi, Varmaghani, & Shayani-Jam, 2013).
properties
IUPAC Name |
5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELXHTVYZOVMKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743211 | |
Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2,3-dihydrobenzofuran-2-carboxylic acid | |
CAS RN |
1163729-43-8 | |
Record name | 5-Hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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